4-methyl-N-quinolin-2-ylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a quinoline moiety and a benzenesulfonamide group. This compound is significant in medicinal chemistry due to its potential biological activities, including antimicrobial properties. The structure consists of a methyl group attached to the nitrogen of the quinoline ring, enhancing its pharmacological profile.
The compound can be synthesized through various methods that typically involve the reaction of quinoline derivatives with benzenesulfonamide. Research articles and chemical databases provide insights into its synthesis, properties, and applications in scientific research.
4-methyl-N-quinolin-2-ylbenzenesulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. It also belongs to the class of heterocyclic compounds due to the presence of the quinoline ring.
The synthesis of 4-methyl-N-quinolin-2-ylbenzenesulfonamide can be achieved through several methods:
The typical procedure involves:
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 4-methyl-N-quinolin-2-ylbenzenesulfonamide is C16H14N2O2S. The structure features:
Key structural data includes:
Spectroscopic data from NMR and IR confirm functional groups and molecular connectivity, showcasing characteristic peaks that correspond to NH bonds and aromatic protons.
4-methyl-N-quinolin-2-ylbenzenesulfonamide can participate in various chemical reactions, including:
Reactions are often monitored using chromatographic techniques, and products are analyzed using spectroscopic methods to confirm their identities. For example, NMR shifts can indicate changes in electronic environments upon reaction .
The mechanism of action for compounds like 4-methyl-N-quinolin-2-ylbenzenesulfonamide typically involves:
Data from biological assays often demonstrate efficacy against various bacterial strains, confirming this mechanism .
Key chemical properties include:
4-methyl-N-quinolin-2-ylbenzenesulfonamide has several scientific uses:
The development of sulfonamide-based therapeutics represents a cornerstone of modern medicinal chemistry, originating with Gerhard Domagk's 1935 discovery of the antibacterial prontosil [7]. This breakthrough validated the sulfonamide moiety (–SO₂NH₂) as a privileged pharmacophore capable of mimicking biological carboxylic acid groups through bioisosteric replacement, thereby circumventing metabolic instability and toxicity issues associated with carboxyl groups [1]. The structural versatility of sulfonamides enabled their expansion beyond antibacterial applications into diverse therapeutic areas, including carbonic anhydrase inhibition (acetazolamide for glaucoma), antithyroid (methimazole), diuretic (furosemide), and hypoglycemic (glyburide) agents [7].
A significant evolutionary leap occurred with the integration of sulfonamides into targeted cancer therapies. FDA-approved agents such as belinostat (histone deacetylase inhibitor for T-cell lymphoma) and ABT-199 (Bcl-2 inhibitor for chronic lymphocytic leukemia) demonstrated enhanced target specificity and reduced off-target effects compared to early sulfonamide drugs [1]. This progression established the sulfonamide group as a multifunctional scaffold capable of participating in critical hydrogen-bonding networks within enzyme active sites, thereby enabling rational drug design approaches. The synthesis of 4-methyl-N-quinolin-2-ylbenzenesulfonamide derivatives builds upon this historical foundation by incorporating structural features optimized through decades of sulfonamide medicinal chemistry.
Table 1: Milestones in Sulfonamide-Based Drug Development
Year | Therapeutic Agent | Clinical Application | Mechanistic Innovation |
---|---|---|---|
1935 | Prontosil | Antibacterial | In vivo metabolic activation to sulfanilamide |
1941 | Sulfathiazole | Antibacterial | Improved pharmacokinetics |
1953 | Acetazolamide | Antiglaucoma | Carbonic anhydrase inhibition |
1982 | Furosemide | Diuretic | Na⁺-K⁺-2Cl⁻ cotransport inhibition |
2014 | Belinostat | Anticancer (T-cell lymphoma) | Histone deacetylase inhibition |
2016 | ABT-199 (Venetoclax) | Anticancer (CLL) | Bcl-2 inhibition |
Quinoline, as a benzo-fused pyridine heterocycle, provides an electron-deficient scaffold that supports diverse pharmacological mechanisms relevant to anticancer, antimicrobial, and antiviral therapies [5] [10]. Its chemical architecture permits both electrophilic and nucleophilic substitutions, facilitating strategic functionalization at C-2, C-4, C-6, and C-7 positions to optimize target engagement [2]. Clinically validated quinoline-based drugs include bosutinib (Abl kinase inhibitor for leukemia), lenvatinib (VEGFR/RET inhibitor for thyroid cancer), and cabozantinib (c-Met/VEGFR2 inhibitor), demonstrating the scaffold's capacity for high-affinity kinase inhibition [2] [5].
The anticancer activity of quinoline derivatives stems from multiple mechanisms:
Hybridization of quinoline with sulfonamide enhances these mechanisms by introducing additional hydrogen-bonding capabilities and modulating electronic properties. For example, molecular hybrids incorporating quinoline and sulfonamide demonstrated IC₅₀ values of 2.76±0.79 μM against BTK-high RAMOS cancer cells while maintaining >50 μM IC₅₀ in non-cancerous MRC-5 and BJ cell lines, indicating cancer-selective cytotoxicity [1].
Table 2: Clinically Approved Quinoline-Based Drugs and Their Targets
Drug Name | Therapeutic Application | Primary Target | Structural Features |
---|---|---|---|
Cabozantinib | Medullary thyroid cancer | c-Met/VEGFR2 | 4-Phenoxyquinoline with cyclopropane-1,1-dicarboxamide linker |
Bosutinib | Chronic myelogenous leukemia | Abl kinase | 3-Quinolinecarbonitrile core |
Lenvatinib | Differentiated thyroid cancer | VEGFR/RET | 4-Oxyquinoline scaffold |
Neratinib | HER2-positive breast cancer | EGFR/HER2 | 4-Anilinoquinoline derivative |
The molecular hybridization of sulfonamide and quinoline scaffolds creates synergistic pharmacological profiles unattainable by either moiety alone. This approach exploits three key advantages:
Dual-Targeting Capability: Hybrids can simultaneously engage complementary disease pathways. For example, quinoline-sulfonamide conjugates inhibit both tyrosine kinase signaling (via quinoline domain) and carbonic anhydrase activity (via sulfonamide domain), disrupting multiple oncogenic pathways [1] [10]. The molecular hybrid 9e exhibited potent activity against ITK-high Jurkat cells (IC₅₀ = 7.43±7.40 μM) while compound 9n showed exceptional potency against BTK-high RAMOS cells (IC₅₀ = 2.76±0.79 μM), outperforming single-scaffold agents [1].
Enhanced Physicochemical Properties: The sulfonamide moiety serves as a carboxylic acid bioisostere, improving membrane permeability while retaining hydrogen-bonding capacity. Computational analyses of quinoline-sulfonamide hybrids reveal optimal drug-like properties:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1